1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-ethyl-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-22-13-15(12-18(22)25)20-21-16-8-4-5-9-17(16)24(20)14-19(26)23-10-6-3-7-11-23/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVUPDJFDAHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be fully identified. Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
The compound’s mode of action is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys.
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory, antitumor, and antimicrobial activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
As our understanding of this compound grows, it may open up new possibilities for therapeutic applications.
Biological Activity
1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, a benzimidazole derivative, has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound is characterized by its unique molecular structure, which includes a piperidine moiety and a pyrrolidinone ring, contributing to its diverse biological interactions.
The molecular formula of the compound is , with a molecular weight of approximately 354.454 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.454 g/mol |
| CAS Number | 915189-59-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the target compound. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.
Case Study:
In vitro assays demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against leukemia cell lines (K562, HL60, U937), with IC50 values indicating effective concentrations for inducing cell death. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The synthesized compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Research Findings:
A comparative study on various benzimidazole derivatives indicated that modifications in the piperidine ring significantly enhanced antimicrobial activity. For example, derivatives with increased lipophilicity demonstrated improved membrane penetration, leading to higher efficacy against microbial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
- Piperidine Substitution: Variations in the piperidine moiety affect binding affinity to target enzymes and receptors.
- Benzimidazole Core: The presence of electron-withdrawing groups on the benzimidazole ring enhances reactivity and biological activity.
- Pyrrolidinone Ring: Modifications to this ring can alter pharmacokinetic properties, impacting absorption and metabolism.
Research Data Table
The following table summarizes key findings from various studies on the biological activity of related compounds:
Scientific Research Applications
Anticancer Applications
Recent studies have underscored the potential anticancer properties of this compound. Research indicates that similar benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It could interfere with the signaling pathways that promote cancer cell growth.
Case Study Example :
In vitro assays demonstrated that related compounds showed effective concentrations (IC50 values) for inducing cell death in leukemia cell lines such as K562 and HL60, suggesting a promising avenue for therapeutic development.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Its effectiveness against various bacterial strains has been documented, potentially due to its ability to disrupt bacterial cellular processes.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is primarily metabolized by the liver and excreted through the kidneys. This information is crucial for understanding its bioavailability and potential side effects during therapeutic use.
Research Findings
Diverse studies have highlighted the applications of this compound in various experimental settings:
- Cancer Research : Investigations into its cytotoxic effects on cancer cell lines have led to insights into its potential as an anticancer agent.
- Microbial Studies : The antimicrobial efficacy has been assessed against several pathogens, indicating its utility in infectious disease treatment.
- Synthetic Chemistry : The synthesis of this compound and its analogs has been explored to optimize biological activity and reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Aromatic Substituents
1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Molecular Formula : C27H32N4O2 (MW: 444.58 g/mol) .
- Key Differences: A 4-butylphenyl group replaces the ethyl group on the pyrrolidinone.
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Molecular Formula : C25H24FN4O2 (MW: 446.49 g/mol) .
- Key Differences : A 4-fluorobenzyl group introduces electronegativity, which may influence binding affinity to targets like enzymes or receptors.
Table 1: Substituent Effects on Pyrrolidinone Analogs
Benzimidazole Derivatives with Piperidinyl-Ethyl Linkers
(2E)-1-(1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2-propen-1-one (21b)
- Synthesis : Prepared via K2CO3-mediated alkylation of benzimidazole with 1-(2-chloroethyl)piperidine in acetonitrile (58% yield) .
- Activity : Propen-1-one derivatives like 21b are explored as anticancer agents due to their planar conjugated systems, which may intercalate DNA .
(E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-2-(piperidin-1-yl)ethyl}-1H-indol-3-yl}but-3-en-2-one (142b)
Structural Variations in Core Scaffolds
1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (2i)
- Molecular Formula : C17H22N2O2 (MW: 286.37 g/mol) .
- Key Differences: Replaces pyrrolidinone with a benzoazepinone (7-membered ring), altering ring strain and conformational flexibility.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-{2-[(2,5-dimethyl-1H-pyrrol-1-yl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)-4-(phenylamino)butanamide (18)
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Use of acid intermediates (e.g., benzoic acid derivatives) and amine-containing precursors (e.g., piperidine derivatives) under carbodiimide-mediated conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization .
- Key intermediates : For example, 2-oxo-pyrrolidin-1-yl and benzimidazole fragments are synthesized separately before final assembly .
Q. What analytical methods are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and purity .
- LC-MS/HRMS : For molecular weight verification and assessing synthetic yield (e.g., [M+H]+ = 421.22 observed in LC-HRMS) .
- IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Yield optimization requires:
- Reaction condition screening : Test temperatures (e.g., 0°C to reflux) and catalysts (e.g., HATU vs. EDC) to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Purification refinement : Use preparative HPLC for challenging separations, especially for isomers or degradation byproducts .
Q. How should researchers address contradictions in biological activity data across different pharmacological models?
- Methodological Answer : Discrepancies (e.g., efficacy in MES vs. scPTZ seizure models) can be resolved by:
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS .
- Model relevance : Validate target engagement in disease-specific assays (e.g., orexin receptor binding for neuropharmacology) .
- Dose-response studies : Use log-dose curves to differentiate false negatives from true inactivity .
Q. What are the key degradation pathways of this compound under physiological conditions?
- Methodological Answer : Degradation studies should focus on:
- Hydrolysis : Susceptibility of the 2-oxo-pyrrolidinone ring to aqueous or enzymatic cleavage at pH 7.4 .
- Oxidative stress : Use radical initiators (e.g., AIBN) to simulate metabolic oxidation of the benzimidazole moiety .
- Accelerated stability testing : Monitor degradation products via LC-HRMS under forced conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
